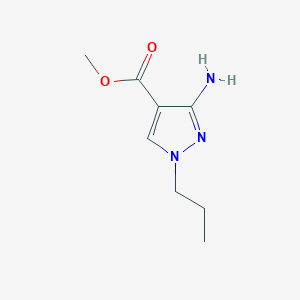

Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-propylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-11-5-6(7(9)10-11)8(12)13-2/h5H,3-4H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMPXNVQEYXKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl cyanoacetate with triethyl orthoformate and acetic anhydride, followed by cyclization with hydrazine hydrate . The reaction is carried out under reflux conditions at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate has shown promising anticancer properties in various studies. In vitro assays demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 12.5 |

| Colon adenocarcinoma (Caco-2) | 15.0 |

| Human lung adenocarcinoma (A549) | 10.0 |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

2. Enzyme Inhibition

The compound exhibits significant inhibitory effects on various kinases involved in cell signaling pathways associated with cancer and other diseases. For example, it selectively inhibits CDK16, leading to G2/M phase cell cycle arrest in cancer cells . This property is particularly valuable in developing targeted therapies.

3. Anti-infective Properties

Research has indicated that pyrazole derivatives can exhibit antimicrobial activities. This compound has been evaluated for its ability to combat resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with bacterial targets effectively .

Agrochemical Applications

This compound is also utilized in the production of agrochemicals. Its derivatives have been studied for their potential as herbicides and fungicides due to their ability to inhibit specific biological pathways in target organisms . The compound's unique structural properties enhance its effectiveness in agricultural applications.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it an important intermediate in drug development and synthesis .

Case Studies

Case Study 1: Anticancer Research

A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of pyrazole derivatives based on this compound, which exhibited significant anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole derivatives, including this compound. The results indicated effective inhibition of bacterial growth, supporting the potential use of these compounds in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1700183-72-7)

- Key Difference: Amino group at position 4, ester at position 3 (vs. amino at 3 and ester at 4 in the target compound).

- Impact: The altered substituent positions affect electronic distribution and steric hindrance. For example, the amino group at position 4 may engage in different hydrogen-bonding interactions, influencing crystallization behavior and solubility .

Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate (CAS: 122799-96-6)

Physicochemical Properties

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The methyl ester variant is preferred in high-throughput synthesis due to its balance of reactivity and solubility .

- Crystallography : Tools like Mercury and SHELX aid in analyzing structural differences, such as packing patterns influenced by substituent positions .

- Safety Protocols : Ethyl derivatives necessitate stricter storage (P403 + P235: cool, ventilated areas) compared to methyl analogs .

Biological Activity

Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.

- Molecular Formula : C8H12N4O2

- Molar Mass : Approximately 184.21 g/mol

- Density : Predicted density of 1.26 g/cm³

- Boiling Point : Approximately 432.5 °C

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates that pyrazole derivatives can effectively inhibit various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Low micromolar range |

| Escherichia coli | Low micromolar range |

| Methicillin-resistant S. aureus (MRSA) | Sub-micromolar activity |

Studies have shown that similar compounds in this class target bacterial DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and transcription, leading to their bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound demonstrates significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 42.30 |

| Hep-2 | 3.25 |

| P815 | 17.82 |

Mechanistic studies suggest that the compound induces apoptosis by disrupting the cell cycle at the G2/M phase, downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .

Anti-inflammatory Activity

This compound has also been reported to possess anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation in models of carrageenan-induced edema and acetic acid-induced capillary permeability increase in mice . The compound's ability to inhibit TNF-alpha release suggests its potential as a therapeutic agent for inflammatory diseases.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting monoamine oxidase (MAO) isoforms, which are critical in the metabolism of neurotransmitters and are implicated in various neurological disorders . Molecular docking studies indicate that this compound interacts effectively with MAO-B, suggesting a potential therapeutic application in treating depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What established multi-step synthesis protocols are effective for producing Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence intermediate purity?

- Methodological Answer : Synthesis typically involves:

Condensation : Reacting propylamine with a β-ketoester (e.g., acetylacetic acid derivative) to form an enamine intermediate.

Cyclization : Using hydrazine derivatives to close the pyrazole ring.

Esterification : Introducing the methyl ester group via reaction with methanol under acidic or enzymatic catalysis.

- Key Considerations : Optimize temperature (60–100°C) and solvent polarity (e.g., ethanol vs. DMF) to minimize side products. Intermediate purity can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions and amine proton environments.

- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrazole ring .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- FT-IR : Identify carbonyl (C=O) and amine (N-H) stretches. Cross-validate with Cambridge Structural Database (CSD) via Mercury software for packing pattern analysis .

Advanced Research Questions

Q. How can continuous flow reactors and computational modeling improve the scalability and yield of this compound synthesis?

- Methodological Answer :

- Flow Chemistry : Implement microreactors to enhance heat/mass transfer, reducing reaction time (e.g., from 24h to 2–4h) and improving selectivity.

- DFT Calculations : Model transition states to predict regioselectivity during cyclization. For example, assess the energy barriers for alternative ring-closing pathways.

- Catalyst Screening : Use high-throughput platforms to test Brønsted acids (e.g., p-toluenesulfonic acid) or enzymes (lipases) for esterification efficiency .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis under standardized conditions (e.g., solvent, drying time) to isolate polymorphic forms.

- Advanced Characterization : Employ DSC-TGA to distinguish between solvates and anhydrous forms. For NMR conflicts, use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Data Cross-Referencing : Compare with structurally analogous compounds (e.g., Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate) to identify systematic errors in instrumentation .

Q. What methodologies are employed to evaluate the bioactivity of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence-based assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- ADME Profiling : Use Caco-2 cell monolayers to assess intestinal absorption and HPLC-MS to study metabolic stability in liver microsomes .

Q. How can computational tools like Mercury CSD and molecular docking refine the understanding of this compound's reactivity and target interactions?

- Methodological Answer :

- Crystal Packing Analysis : Use Mercury's "Packing Similarity" tool to compare intermolecular interactions (e.g., hydrogen bonds) with related pyrazole-carboxylates .

- Docking Studies : Employ AutoDock Vina to predict binding modes with protein targets (e.g., EGFR tyrosine kinase). Validate with MD simulations to assess binding stability.

- Electrostatic Potential Maps : Generate via Gaussian software to identify nucleophilic/electrophilic sites for reaction planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.